醋酸倍他米松

描述

醋酸地塞米松是一种合成的糖皮质激素,属于皮质类固醇,是类固醇激素。它通常因其强大的抗炎和免疫抑制特性而被使用。 醋酸地塞米松在结构上与其他皮质类固醇(如氢化可的松和泼尼松)相似 。 它已被广泛用于治疗各种炎症和自身免疫性疾病,以及某些癌症的治疗 .

科学研究应用

作用机制

醋酸地塞米松通过与糖皮质激素受体结合发挥作用,然后转位到细胞核并调节特定基因的表达。 这导致抑制炎症介质,如细胞因子和酶,如环氧合酶-2(COX-2)和诱导型一氧化氮合酶(iNOS) 。 该化合物还抑制核因子κB(NF-kB)的激活,NF-kB是参与炎症反应的关键转录因子 .

类似化合物:

氢化可的松: 一种具有类似抗炎特性的天然糖皮质激素。

泼尼松: 一种具有类似结构和功能的合成糖皮质激素.

地塞米松磷酸酯: 地塞米松的一种水溶性更强的形式,用于各种医疗应用.

独特性: 醋酸地塞米松因其强大的抗炎和免疫抑制作用而独一无二,这些作用强于氢化可的松和泼尼松。 它的乙酸酯形式允许不同的药代动力学特性,使其适用于各种制剂和应用 .

生化分析

Biochemical Properties

Betamethasone acetate plays a significant role in biochemical reactions. It interacts with glucocorticoid receptors, which are proteins that regulate gene expression and influence cellular processes . The nature of these interactions involves the binding of betamethasone acetate to the glucocorticoid receptor, leading to changes in the transcription of target genes .

Cellular Effects

Betamethasone acetate influences cell function by modulating gene expression through its interaction with glucocorticoid receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of betamethasone acetate involves binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding event leads to changes in gene expression, including the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of betamethasone acetate can change over time. For example, prolonged exposure to betamethasone acetate can lead to the development of glucocorticoid resistance, where cells become less responsive to the drug . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of betamethasone acetate can vary with different dosages in animal models. High doses of betamethasone acetate can lead to side effects such as weight loss, increased susceptibility to infections, and alterations in glucose metabolism

Metabolic Pathways

Betamethasone acetate is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine . Betamethasone acetate can also affect metabolic flux and metabolite levels by influencing the expression of metabolic enzymes .

Transport and Distribution

Betamethasone acetate is transported and distributed within cells and tissues by binding to carrier proteins such as corticosteroid-binding globulin . It can also accumulate in certain tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of betamethasone acetate is primarily in the cytoplasm, where it binds to glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it can influence gene expression .

准备方法

合成路线和反应条件: 醋酸地塞米松的合成涉及多个步骤,从3α-乙酰氧基-16-孕烯-11,20-二酮开始。该化合物在溴化锂存在下与甲基溴化镁反应,得到3α-羟基-16α-甲基孕烯-11,20-二酮。 然后添加一个17α-羟基基团 .

工业生产方法: 在工业环境中,醋酸地塞米松是通过一系列化学反应合成的,包括开环反应、重结晶、碱催化水解、焦磷酰氯酯化和中和形成地塞米松磷酸钠。 然后对该化合物进行进一步加工以获得醋酸地塞米松 .

化学反应分析

反应类型: 醋酸地塞米松会发生各种化学反应,包括:

常用试剂和条件:

氧化: 涉及酶,如皮质类固醇11-β-脱氢酶同工酶2。

还原: 涉及酶,如皮质类固醇11-β-脱氢酶同工酶1。

主要产物:

氧化: 11-脱氢地塞米松。

还原: 地塞米松。

取代: 各种地塞米松缀合物.

相似化合物的比较

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A synthetic glucocorticoid with a similar structure and function.

Dexamethasone Phosphate: A more water-soluble form of dexamethasone used in various medical applications.

Uniqueness: Dexamethasone acetate is unique due to its potent anti-inflammatory and immunosuppressant effects, which are stronger than those of hydrocortisone and prednisolone. Its acetate form allows for different pharmacokinetic properties, making it suitable for various formulations and applications .

属性

CAS 编号 |

987-24-6 |

|---|---|

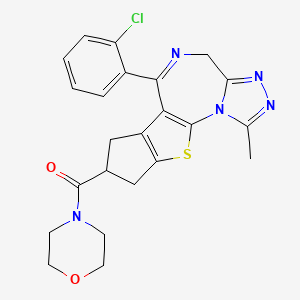

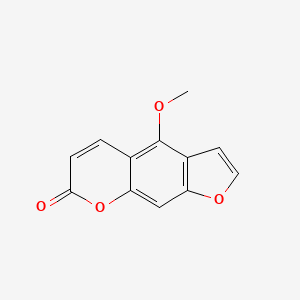

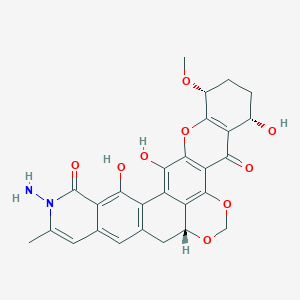

分子式 |

C24H31FO6 |

分子量 |

434.5 g/mol |

IUPAC 名称 |

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17?,18?,19?,21-,22-,23-,24-/m0/s1 |

InChI 键 |

AKUJBENLRBOFTD-OCAOEERRSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

手性 SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

外观 |

Solid powder |

熔点 |

247.5 °C |

Key on ui other cas no. |

987-24-6 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Betamethasone acetate; Betamethasone 21-acetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。